molecular formula C10H10F2O3 B14041962 Ethyl 4,5-difluoro-2-methoxybenzoate

Ethyl 4,5-difluoro-2-methoxybenzoate

Cat. No.: B14041962
M. Wt: 216.18 g/mol
InChI Key: AFKDZIOYBCZJGA-UHFFFAOYSA-N
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Description

Ethyl 4,5-difluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H10F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a methoxy group. This compound is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-difluoro-2-methoxybenzoate can be synthesized through the esterification of 4,5-difluoro-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 4,5-difluoro-2-methoxybenzaldehyde or 4,5-difluoro-2-methoxybenzoic acid.

    Reduction: Formation of ethyl 4,5-difluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

Ethyl 4,5-difluoro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4,5-difluoro-2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methoxybenzoate
  • Ethyl 2,4-difluoro-5-methoxybenzoate
  • Ethyl 4,5-difluoro-2-hydroxybenzoate

Uniqueness

Ethyl 4,5-difluoro-2-methoxybenzoate is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

ethyl 4,5-difluoro-2-methoxybenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3H2,1-2H3

InChI Key

AFKDZIOYBCZJGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)F)F

Origin of Product

United States

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